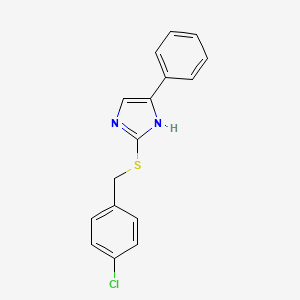

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole

Description

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQLPXZJQXSYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the chlorobenzyl group, potentially leading to dechlorination or hydrogenation products.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated or hydrogenated derivatives.

Substitution: Azide or thiol-substituted products.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mécanisme D'action

The mechanism of action of 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity against Helicobacter pylori is believed to result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varied Substituents

Thiadiazole Derivatives

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the 4-chlorobenzylthio group but differ in the heterocyclic core (thiadiazole vs. imidazole). These compounds exhibit melting points between 132–140°C and yields of 74–82%, suggesting moderate thermal stability and synthetic efficiency .

Table 1: Thiadiazole Analogues

| Compound ID | Core Structure | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 5e | 1,3,4-Thiadiazole | 4-Chlorobenzylthio, phenoxy | 132–134 | 74 |

| 5j | 1,3,4-Thiadiazole | 4-Chlorobenzylthio, isopropylphenoxy | 138–140 | 82 |

Fluorinated Imidazole Derivatives

2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole (CAS: 1235355-39-1) replaces chlorine with fluorine, reducing steric bulk while maintaining electronegativity. This substitution may enhance metabolic stability and membrane permeability. However, its biological activity remains uncharacterized .

Trifluoromethyl-Substituted Imidazoles

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole (MW: 242.20) incorporates a trifluoromethyl group, which increases hydrophobicity and resistance to oxidative metabolism. Its XLogP3 value (2.6) indicates moderate lipophilicity, comparable to the target compound .

Antimicrobial Activity

Compounds like 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole (15) demonstrate potent antimicrobial activity against Gram-positive and Gram-negative bacteria.

Enzyme Binding Interactions

In 9c (a triazole-thiazole acetamide derivative), molecular docking studies reveal interactions with α-glucosidase’s active site, suggesting that bulky substituents (e.g., 4-bromophenyl) improve binding affinity. The 4-chlorobenzylthio group in the target compound may similarly exploit hydrophobic pockets in enzyme targets .

Thermal Stability

Melting points for imidazole derivatives (e.g., 55.5–57.5°C for 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole ) are lower than thiadiazoles (132–170°C), indicating that the heterocyclic core significantly impacts thermal behavior .

Activité Biologique

The compound 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole is part of a class of imidazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure

The structure of 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole features an imidazole ring substituted with a 4-chlorobenzyl thio group and a phenyl group. This configuration is crucial for its biological activity, as the presence of halogenated phenyl groups often enhances the lipophilicity and binding affinity to biological targets.

The mechanism of action for imidazole derivatives typically involves interaction with various enzymes and receptors. The thioether linkage in 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole may enhance its ability to inhibit specific enzyme activities or modulate receptor functions. Research indicates that compounds with similar structures can disrupt cellular processes leading to apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of imidazole derivatives, including 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole. The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines.

Case Studies

- Breast Cancer Study : In a study evaluating various imidazole derivatives, compound 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole was found to reduce the viability of MDA-MB-231 cells by over 50% at concentrations below 15 µM. This suggests a potent anticancer effect, warranting further investigation into its mechanism .

- Prostate Cancer Evaluation : Another study reported that this compound exhibited significant cytotoxic effects on PPC-1 prostate cancer cells, with an IC50 value of approximately 12 µM. The findings suggest that imidazole derivatives could serve as potential therapeutic agents against prostate cancer .

- Glioblastoma Research : The compound demonstrated an IC50 value of around 8 µM against U-87 glioblastoma cells, indicating strong anticancer properties. The study highlighted the potential for further development as a targeted therapy for aggressive brain tumors .

Antimicrobial Activity

In addition to its anticancer properties, imidazole derivatives have been studied for their antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data for 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole is limited, related compounds indicate potential efficacy in this area .

Q & A

Q. What research gaps persist for this compound?

- Priority Areas :

- QSAR : Develop models correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity .

- In vivo studies : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and toxicity (LD₅₀) .

- Patent landscape : Search Espacenet for prior art on imidazole derivatives in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.